Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate is a chemical compound with the molecular formula C13H22N2O4 It is known for its unique structure, which includes a pyrazine ring substituted with methoxy and isopropyl groups
Vorbereitungsmethoden
The synthesis of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 3,6-dimethoxy-2,5-dihydropyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3,6-dimethoxy-2,5-dihydropyrazin-2-yl)acetate: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 2-(3,6-dimethoxy-5-methyl-2,5-dihydropyrazin-2-yl)acetate: Contains a methyl group instead of an isopropyl group, potentially altering its biological and chemical properties.
Eigenschaften
Molekularformel |
C13H22N2O4 |
---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate |
InChI |
InChI=1S/C13H22N2O4/c1-6-19-10(16)7-9-12(17-4)15-11(8(2)3)13(14-9)18-5/h8-9,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
UCQCSFFJFJBLQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1C(=NC(C(=N1)OC)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.